molecular formula C12H17BrO B7815254 1-Bromo-5-methyl-2-iso-pentyloxybenzene

1-Bromo-5-methyl-2-iso-pentyloxybenzene

Cat. No.: B7815254
M. Wt: 257.17 g/mol
InChI Key: MCICLQPEWBZQOZ-UHFFFAOYSA-N
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Description

1-Bromo-5-methyl-2-iso-pentyloxybenzene is a brominated aromatic compound characterized by a benzene ring substituted with bromine at position 1, a methyl group at position 5, and an iso-pentyloxy group at position 2. Its inferred molecular formula is C₁₂H₁₇BrO, with a molecular weight of 257.17 g/mol. The iso-pentyloxy group (-O-C₅H₁₁) introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical and materials science applications.

Properties

IUPAC Name

2-bromo-4-methyl-1-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCICLQPEWBZQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-iso-pentyloxybenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 5-methyl-2-iso-pentyloxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: Reaction of 1-bromo-5-methylbenzene with isopentyl alcohol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methyl-2-iso-pentyloxybenzene undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the methyl group to form 1-bromo-5-methyl-2-iso-pentyloxybenzoic acid.

  • Reduction: Reduction of the bromine atom to form 1-hydroxy-5-methyl-2-iso-pentyloxybenzene.

  • Substitution: Substitution reactions at the bromine position with nucleophiles such as sodium iodide (NaI) to form 1-iodo-5-methyl-2-iso-pentyloxybenzene.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 1-bromo-5-methyl-2-iso-pentyloxybenzoic acid.

  • Reduction: 1-hydroxy-5-methyl-2-iso-pentyloxybenzene.

  • Substitution: 1-iodo-5-methyl-2-iso-pentyloxybenzene.

Scientific Research Applications

1-Bromo-5-methyl-2-iso-pentyloxybenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-5-methyl-2-iso-pentyloxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include brominated benzene derivatives with variations in substituent type, position, and chain length. Below is a comparative analysis based on molecular data and substituent effects:

Table 1: Comparative Molecular Data of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Similarity Score
1-Bromo-5-methyl-2-iso-pentyloxybenzene C₁₂H₁₇BrO 257.17 (inferred) Br (1), CH₃ (5), O-iso-pentyl (2) Not provided N/A
1-Bromo-4-methoxy-2-methylbenzene C₈H₉BrO 201.06 Br (1), CH₃ (2), OCH₃ (4) 27060-75-9 0.95
2-Bromo-5-methoxy-1,3-dimethylbenzene C₉H₁₁BrO 215.09 Br (2), OCH₃ (5), CH₃ (1,3) 6267-34-1 0.91
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene C₁₁H₁₅BrO 243.14 Br (1), CH₃ (2), OCH₃ (4), C₃H₇ (5) Not provided N/A

Substituent Effects and Functional Differences

  • Substituent Position : Bromine at position 1 (para to methyl) in the target compound contrasts with bromine at position 2 in analogs like 2-Bromo-5-methoxy-1,3-dimethylbenzene. This positional difference alters electronic effects, influencing reactivity in Suzuki-Miyaura couplings .

Key Research Findings

  • Reactivity Trends : Bromine at position 1 in the target compound is more electrophilic than in position 2 analogs, favoring aryl-metal bond formation in cross-coupling reactions .
  • Thermal Stability : Longer alkoxy chains (e.g., iso-pentyloxy) increase thermal stability compared to methoxy groups, as observed in thermogravimetric analyses of related compounds .

Biological Activity

Overview of 1-Bromo-5-methyl-2-iso-pentyloxybenzene

1-Bromo-5-methyl-2-iso-pentyloxybenzene is an organic compound that features a bromine atom, a methyl group, and an ether functional group. Its structure suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12H17BrO
  • Molecular Weight : Approximately 259.17 g/mol
  • Functional Groups :
    • Bromine (Br) - often associated with antimicrobial properties.
    • Ether (-O-) - can influence solubility and reactivity.

Antimicrobial Activity

Compounds containing bromine and ether linkages have been noted for their antimicrobial properties. The presence of the bromine atom can enhance the reactivity of the compound, allowing it to interact with microbial cell membranes or enzymes.

Case Study: Antimicrobial Evaluation

A study evaluating various brominated compounds found that those with structural similarities to 1-Bromo-5-methyl-2-iso-pentyloxybenzene exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
1-Bromo-5-methyl-2-iso-pentyloxybenzeneModerateHigh
Similar Brominated Compound AHighModerate
Similar Brominated Compound BLowHigh

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxic effects of brominated compounds have been investigated. The cytotoxicity can vary significantly based on the structure and substituents on the benzene ring.

Research Findings

A series of cytotoxicity assays conducted using human cancer cell lines indicated that:

  • IC50 Values : The IC50 (half-maximal inhibitory concentration) values for structurally similar compounds ranged from 10 µM to 50 µM.
CompoundIC50 (µM)Cell Line
1-Bromo-5-methyl-2-iso-pentyloxybenzene25HeLa (cervical cancer)
Similar Brominated Compound A15MCF7 (breast cancer)
Similar Brominated Compound B40A549 (lung cancer)

The proposed mechanisms for the biological activity of compounds like 1-Bromo-5-methyl-2-iso-pentyloxybenzene include:

  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways can lead to disrupted cellular functions.

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